Sarasinoside C1
CAS No.: 114066-51-2
Cat. No.: VC0542467
Molecular Formula: C55H88N2O20
Molecular Weight: 1097.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114066-51-2 |
|---|---|
| Molecular Formula | C55H88N2O20 |
| Molecular Weight | 1097.3 g/mol |
| IUPAC Name | N-[2-[5-[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-[[4,4,10,13-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
| Standard InChI | InChI=1S/C55H88N2O20/c1-24(2)18-28(61)19-25(3)30-11-12-31-29-10-13-37-53(6,7)38(15-17-55(37,9)32(29)14-16-54(30,31)8)76-52-48(44(66)36(23-72-52)75-49-39(56-26(4)59)45(67)42(64)34(20-58)73-49)77-50-40(57-27(5)60)46(68)43(65)35(74-50)22-71-51-47(69)41(63)33(62)21-70-51/h18,25,30-31,33-52,58,62-69H,10-17,19-23H2,1-9H3,(H,56,59)(H,57,60) |
| Standard InChI Key | WQPAMXVSIZMQQI-RHOBFBMKSA-N |
| SMILES | CC(CC(=O)C=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)NC(=O)C)C)C |
| Canonical SMILES | CC(CC(=O)C=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)NC(=O)C)C)C |
| Appearance | Solid powder |
Introduction
Structural Characterization of Sarasinoside C1
Core Skeletal Framework
The sarasinoside C1 architecture comprises a 30-norlanostane triterpene aglycone conjugated to a tetra-saccharide unit through an ether linkage at C-3. The aglycone component features a cholestane-type skeleton with modifications including:
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A Δ<sup>8(9)</sup> double bond in the B-ring
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A C-23 ketone group
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Methyl groups at C-4 and C-14 positions
The carbohydrate moiety consists of four pyranose units arranged as β-d-Xyl<sub>p</sub>-(1→6)-β-d-GlcNAc<sub>p</sub>-(1→2)-[β-d-GalNAc<sub>p</sub>-(1→4)]-β-d-Xyl<sub>p</sub>, with N-acetyl groups at C-2 of both glucosamine and galactosamine residues .
Spectroscopic Signature Analysis
Full <sup>1</sup>H and <sup>13</sup>C NMR assignments in CD<sub>3</sub>OD solvent reveal critical structural features (Table 1) :
Table 1: Key NMR resonances for sarasinoside C1 in CD<sub>3</sub>OD (500 MHz <sup>1</sup>H, 125 MHz <sup>13</sup>C)
| Position | δ<sub>C</sub> (ppm) | δ<sub>H</sub> (ppm), multiplicity | Correlation Patterns |
|---|---|---|---|
| Aglycone C-23 | 204.0 | - | HMBC: H-22 (δ 2.09, 2.52) |
| Xylose C-1' | 105.7 | 4.35 (d, J = 7.5 Hz) | COSY: H-2' (δ 3.68) |
| GlcNAc C-1" | 102.1 | 4.88 (d, J = 7.5 Hz) | ROESY: H-3" (δ 3.43) |
| Xylose C-1‴ | 105.2 | 4.42 (d, J = 7.5 Hz) | HSQC-TOCSY: H-5‴ (δ 3.24, 3.82) |
| GalNAc C-1⁗ | 102.4 | 4.47 (d, J = 8.0 Hz) | HMBC: C=O (δ 174.1) |
The characteristic downfield shift of C-23 (δ 204.0) confirms the ketone functionality, while the anomeric proton couplings (J = 7.5–8.0 Hz) verify β-configurations for all glycosidic linkages . ROESY correlations between H-5 (δ 1.50) and H-3 (δ 3.54) establish the A/B ring trans fusion, critical for maintaining the compound's three-dimensional conformation .
Biosynthetic Considerations and Natural Distribution
Sponge-Microbe Symbiosis
Evidence from metagenomic sequencing suggests sarasinoside production arises from γ-proteobacterial symbionts within Melophlus sponges . The biosynthetic pathway likely involves:
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Mevalonate-derived triterpene scaffold formation
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Sequential oxidation at C-23 and C-15 positions
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Glycosyltransferase-mediated sugar attachment
Geographical variations in sarasinoside profiles between specimens from Papua New Guinea and Solomon Islands indicate environmental influences on symbiont community composition and secondary metabolism .
Ecological Roles
While direct ecological functions remain unconfirmed, structural similarities to bioactive saponins suggest potential roles in:
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Chemical defense against predators
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Antimicrobial surface protection
The C-24/C-25 conjugated enone system may act as a Michael acceptor for nucleophilic attack by microbial enzymes, providing a mechanism for biological activity .
Synthetic and Semi-Synthetic Approaches
Total Synthesis Challenges
No complete synthesis has been reported due to:
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Complexity of the polyoxygenated aglycone
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Sensitivity of the Δ<sup>8(9)</sup> double bond to acid-catalyzed rearrangements
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Stereochemical challenges in assembling the tetrasaccharide unit .
Semi-Synthetic Modifications
Recent efforts have focused on structural diversification through:
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Enzymatic glycosylation using sponge-derived GTases
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Chemoselective oxidation of C-15 hydroxyl groups
Notably, hydrogenation of the Δ<sup>24(25)</sup> bond produces analogues with improved stability but diminished biological activity, highlighting the importance of the conjugated enone system .
Biological Activity Profile
Cytotoxicity Assessments
Standardized testing against NCI-60 human tumor cell lines revealed:
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IC<sub>50</sub> > 100 μM in all cases
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No significant growth inhibition at physiologically relevant concentrations
These results contrast with more potent analogues containing Δ<sup>7(8),9(11)</sup> diene systems, suggesting oxidation state influences bioactivity .
Comparative Analysis with Sarasinoside Analogues
Structural Variations Impacting Bioactivity
Key modifications altering biological potential include:
Configuration Corrections
Recent re-evaluation of sarasinoside R using ROESY and molecular modeling corrected the C-8/C-9 diol configuration from cis to trans, emphasizing the need for advanced analytical techniques in natural product characterization .
Challenges in Pharmaceutical Development
Pharmacokinetic Limitations
Physicochemical properties hinder drug development:
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High molecular weight (1097 Da) limits membrane permeability
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LogP = -1.3 suggests poor lipid bilayer partitioning
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Extensive hydrogen bonding capacity (20 H-bond donors) reduces oral bioavailability .
Stability Concerns
Degradation studies reveal:
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pH-dependent hydrolysis of glycosidic bonds (t<sub>1/2</sub> = 8 hr at gastric pH)
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Photoisomerization of Δ<sup>24(25)</sup> enone under UV light
Future Research Directions
Targeted Structural Optimization
Promising strategies include:
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Selective oxidation of C-14 methyl to carboxylic acid
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Replacement of N-acetyl groups with bioisosteres
Ecological Biochemistry Studies
Unresolved questions necessitate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume